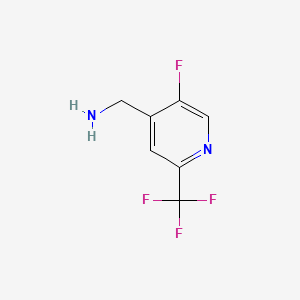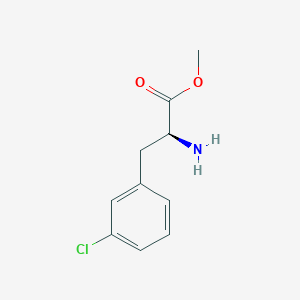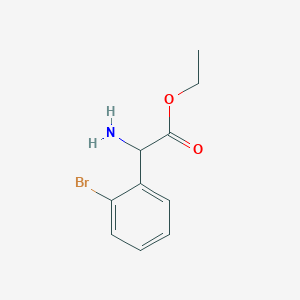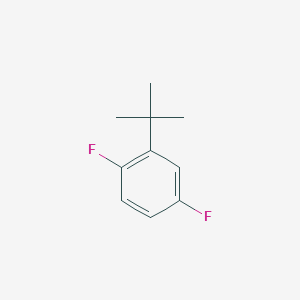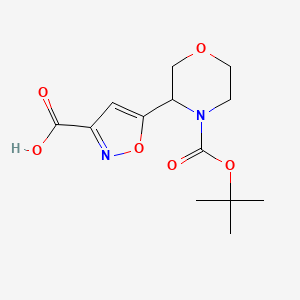
5-(4-(tert-Butoxycarbonyl)morpholin-3-yl)isoxazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a morpholine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Formation of the Morpholine Ring: This step can be achieved through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Addition of the Boc Protecting Group: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the morpholine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: This compound also features a Boc protecting group and a carboxylic acid functional group.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.
Uniqueness
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid is unique due to its combination of a morpholine ring, an oxazole ring, and a Boc protecting group
属性
分子式 |
C13H18N2O6 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O6/c1-13(2,3)20-12(18)15-4-5-19-7-9(15)10-6-8(11(16)17)14-21-10/h6,9H,4-5,7H2,1-3H3,(H,16,17) |
InChI 键 |
IWPRCIWZNZXWOY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



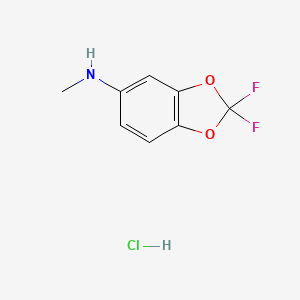

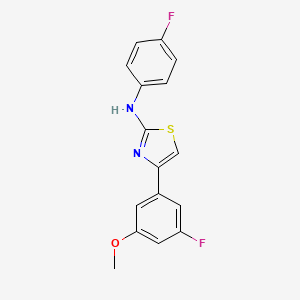
![Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B13485848.png)
![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)

![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)
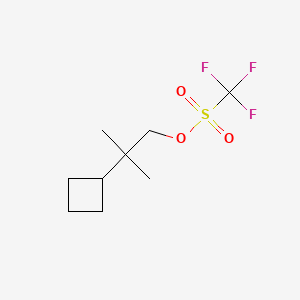
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
